5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride
Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9N3O2·HCl It is known for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with methyl groups at the 5 and 7 positions and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the intermediate compound with carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves the conversion of the carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-5-3-6(2)12-8(10-5)4-7(11-12)9(13)14;/h3-4H,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEULFMQYVHVRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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